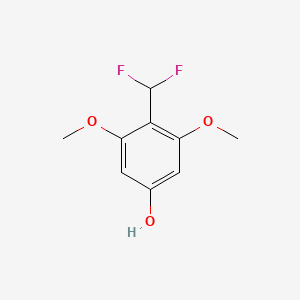

4-(Difluoromethyl)-3,5-dimethoxy-phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O3 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

4-(difluoromethyl)-3,5-dimethoxyphenol |

InChI |

InChI=1S/C9H10F2O3/c1-13-6-3-5(12)4-7(14-2)8(6)9(10)11/h3-4,9,12H,1-2H3 |

InChI Key |

RHNMKLYJYVZFLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C(F)F)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethyl 3,5 Dimethoxy Phenol

Retrosynthetic Analysis of the 4-(Difluoromethyl)-3,5-dimethoxy-phenol Core Structure

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.com For this compound, the primary retrosynthetic disconnections involve the carbon-difluoromethyl (C-CF₂H) bond and the functional groups on the aromatic ring.

A key strategic disconnection is breaking the bond between the aromatic ring and the difluoromethyl group. This approach, a common strategy for molecules joined by a heteroatom or a functional group, leads to two synthons: a 3,5-dimethoxyphenol (B141022) anion equivalent and an electrophilic difluoromethyl cation equivalent (⁺CF₂H). ias.ac.in The corresponding synthetic equivalents would be a 3,5-dimethoxyphenol derivative and a difluoromethylating agent. This pathway suggests a direct installation of the CF₂H group onto the phenol (B47542) scaffold.

An alternative strategy involves a functional group interconversion (FGI). ias.ac.indeanfrancispress.com In this approach, the difluoromethyl group is envisioned as arising from a different functional group already present on the ring. A plausible precursor is 4-formyl-3,5-dimethoxyphenol. The disconnection, in this case, is the conversion of the aldehyde (-CHO) group to the difluoromethyl (-CF₂H) group. This points toward an indirect, multi-step synthesis where the aldehyde is first installed and then subjected to deoxyfluorination.

These two primary disconnections map out the main synthetic avenues: direct difluoromethylation of a phenol precursor or installation and subsequent conversion of a functional group handle.

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of the target compound hinges on the efficient preparation of key precursors and the strategic introduction of the difluoromethyl moiety.

The core structure of the target molecule is the 3,5-dimethoxyphenol scaffold. This compound is commercially available and serves as a versatile starting material in various syntheses. acs.orgchemimpex.com For syntheses requiring its preparation, one reported method involves the selective demethylation of phloroglucinol (B13840) trimethyl ether (1,3,5-trimethoxybenzene). A procedure using ethanethiol (B150549) and sodium hydride in dimethylformamide (DMF) can produce 3,5-dimethoxyphenol in high yield. chemicalbook.com

For indirect fluorination routes, a key intermediate is 4-formyl-3,5-dimethoxyphenol. This aldehyde can be prepared on a large scale via the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol using phosphorus oxychloride (POCl₃) and DMF. acs.orgnih.gov Although this reaction can produce isomeric byproducts, procedures for the isolation of the pure 4-formyl regioisomer have been developed. acs.org

Direct fluorination methods aim to install the difluoromethyl group in a single key step onto the phenol ring. A prevalent strategy involves the use of difluorocarbene (:CF₂) precursors. Reagents such as sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts generate the highly electrophilic difluorocarbene, which is then trapped by the nucleophilic phenoxide generated from the phenol starting material. A patent for the synthesis of a closely related compound, 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (B2781840), describes a procedure where the corresponding phenol is reacted with a difluoromethyl source in the presence of a base.

Another direct approach is radical difluoromethylation. This involves the generation of a difluoromethyl radical (•CF₂H) which then adds to the aromatic ring. These reactions are often initiated by photoredox catalysis and can be applied to a wide range of aromatic and heteroaromatic compounds under mild conditions.

Indirect routes construct the difluoromethyl group from a pre-existing functional group on the aromatic ring. The most prominent indirect method is the deoxyfluorination of an aldehyde.

Starting with the readily accessible 4-formyl-3,5-dimethoxyphenol, the carbonyl group can be converted into a gem-difluoride using specialized deoxyfluorinating agents. acs.orgnih.gov Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for this transformation. sigmaaldrich.comorganic-chemistry.org These reagents convert aldehydes and ketones into the corresponding gem-difluorides. organic-chemistry.orgenamine.net More recent reagents like XtalFluor-E have also been used for the deoxofluorination of aromatic aldehydes, sometimes even without an added solvent. rsc.org The general mechanism is believed to involve the initial formation of a fluorohydrin, which is then converted to the final product by the fluorinating agent. thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Achieving optimal yield and purity requires careful tuning of several reaction parameters, particularly for the key difluoromethylation step. The choice of reagents, stoichiometry, temperature, and reaction medium are all critical factors.

| Parameter | Considerations for Optimization | Rationale / Example |

| Difluoromethylating Agent | Selection between carbene precursors (e.g., sodium chlorodifluoroacetate), radical sources, or deoxyfluorinating agents (e.g., Deoxo-Fluor®). | Carbene-based methods are often efficient for electron-rich phenols. Deoxyfluorination requires a multi-step process but can be high-yielding. |

| Base | Choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) and its stoichiometry is crucial for phenoxide formation in carbene-based methods. | For the related synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, cesium carbonate was used effectively in an alkylation step. acs.org |

| Temperature | Reaction temperature can influence reaction rate and selectivity, affecting the formation of byproducts. | Vilsmeier formylation of 3,5-dimethoxyphenol is initiated at 0 °C, while difluoromethylation with some reagents may require heating. acs.org |

| Concentration | The concentration of reactants can impact reaction kinetics and, in some cases, enable solvent-free conditions. | Deoxofluorination with XtalFluor-E has been shown to be effective under highly concentrated or solvent-free conditions. rsc.org |

The choice of solvent is a critical parameter that can dramatically influence the outcome of fluorination reactions. The selection affects reagent stability, reaction rate, and product distribution.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as beneficial solvents in many organic transformations, including those involving C-H functionalization. Their high polarity and hydrogen-bond-donating ability can stabilize intermediates and transition states, often accelerating reaction rates. In some cases, apolar solvents like toluene (B28343) have been found to improve stereoselectivity in related difluoromethylation reactions.

The table below summarizes the properties and applications of various solvents relevant to the synthesis of the target compound.

| Solvent | Key Properties & Role in Synthesis | Potential Advantages/Disadvantages |

| Dimethylformamide (DMF) | Polar aprotic solvent. Commonly used for reactions with carbene precursors like sodium chlorodifluoroacetate. | Good solvating power for salts. Can be difficult to remove completely. |

| Acetonitrile (MeCN) | Polar aprotic solvent. Often used in fluorination and cross-coupling reactions. | Relatively inert and easy to remove. |

| Dichloromethane (DCM) | Nonpolar solvent. Frequently used for deoxyfluorination reactions with DAST or Deoxo-Fluor®. thieme-connect.com | Good for dissolving organic substrates; volatile. Potential environmental concerns. |

| Fluorinated Alcohols (e.g., HFIP) | Highly polar, non-nucleophilic, strong hydrogen-bond donor. | Can dramatically accelerate reaction rates and improve yields in certain C-H functionalization reactions. High cost. |

| Toluene | Apolar solvent. | Can improve selectivity in some fluorination reactions. Lower boiling point than DMF. |

Catalyst Development and Ligand Design for Improved Synthetic Efficiency

The efficient synthesis of difluoromethylated phenols is highly dependent on the catalyst and ligand system employed. Research has spanned various approaches, including metal-catalyzed cross-couplings and photoredox catalysis, each with unique advantages.

Metal-Catalyzed Systems: Transition metals like copper (Cu), nickel (Ni), and palladium (Pd) are central to many difluoromethylation reactions. The choice of metal and, crucially, the accompanying ligand dictates the reaction's success. For instance, copper-catalyzed reactions often utilize a (difluoromethyl)zinc reagent, where the efficiency can be hampered without an appropriate activator or ligand. cas.cn The modification of Hartwig's initial copper-mediated procedure through the addition of a phenanthroline ligand and the use of a more soluble base (t-BuOK) allowed for the difluoromethylation of aryl iodides at ambient temperatures, expanding the substrate scope. rsc.org

Nickel catalysis, often paired with phosphine (B1218219) ligands, has proven effective for difluoromethylating aryl halides and triflates. cas.cnacs.org The development of Ni(II) catalysts, used with a stoichiometric reductant like Zn(0), has enabled the difluoromethylation of aryl chlorides. rsc.org The choice of ligand is critical; for example, in iron-catalyzed difluoromethylation, bulky diamine ligands were found to be essential to prevent defluorination byproducts. rsc.org Similarly, manganese-enabled C-H difluoromethylation has been shown to be promoted by phosphine ligands such as DavePhos under light-induced conditions. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and milder alternative for generating the difluoromethyl radical or difluorocarbene. researchgate.net Ruthenium (Ru) or Iridium (Ir) complexes are common photocatalysts, capable of activating stable precursors under irradiation with blue LEDs. cas.cnresearchgate.net One method involves the use of difluorobromoacetic acid as the difluoromethylating agent in the presence of a photocatalyst like Ru(bpy)3(PF6)2, which proceeds at room temperature. researchgate.netlookchem.com Metal-free photocatalysis using organic dyes like Eosin Y has also been developed for the difluoromethylation of certain heterocyclic systems, showcasing a move towards more sustainable catalytic cycles. mdpi.com

The following table summarizes representative catalyst and ligand systems applicable to phenol difluoromethylation.

| Catalyst System | Ligand | Reagent Source | Key Advantages |

| CuI | Phenanthroline | TMSCF2H | Operates at room temperature; good for electron-poor aryl iodides. rsc.org |

| Ni(cod)₂ | dcpp | [(DMPU)₂Zn(CF₂H)₂] | Effective for aryl iodides, bromides, and triflates. cas.cn |

| Ru(bpy)₃(PF₆)₂ | Bipyridine (bpy) | Difluorobromoacetic Acid | Mild conditions (visible light, room temp); good functional group tolerance. researchgate.net |

| FeBr₂ | Bulky Diamine | Bromodifluoromethane | Circumvents defluorination byproducts. rsc.org |

| Mn₂(CO)₁₀ | DavePhos | ArSO₂CF₂Br | Enables direct C-H difluoromethylation under mild, light-induced conditions. rsc.org |

Temperature, Pressure, and Stoichiometric Influences on Reaction Efficiency

The efficiency and selectivity of the synthesis of this compound are profoundly influenced by reaction parameters such as temperature, pressure, and the stoichiometry of the reactants.

Temperature: Reaction temperature is a critical lever for controlling both reaction rate and selectivity. While many modern methods, particularly those using photoredox catalysis or highly active metal catalysts, can proceed at ambient temperature, some protocols require heating. rsc.orglookchem.comnih.gov For example, the synthesis of 3,5-difluorophenol (B1294556) from 3,5-difluorobromobenzene using a copper catalyst requires heating to 90 °C. google.com Conversely, some nucleophilic difluoromethylations must be conducted at low temperatures to manage the reactivity of the reagents and prevent side reactions. cas.cn Temperature can also be a tool for selectivity; in certain Minisci-type reactions, mono-difluoromethylation is favored at lower temperatures, while higher temperatures can lead to bis-difluoromethylation. rsc.org

Pressure: Pressure is a less commonly adjusted variable in lab-scale phenol difluoromethylations unless gaseous reagents are involved. The use of fluoroform (CHF3), a gaseous and non-ozone-depleting difluoromethylating agent, is a key example. rsc.org Continuous flow reactors are particularly well-suited for handling gaseous reagents like CHF3, allowing for precise control over pressure and reaction time, which can be significantly shortened from hours in a batch process to mere minutes in flow. rsc.orgrsc.org

Stoichiometry: The molar ratio of reactants is fundamental to achieving high yields and minimizing waste. The difluoromethylating agent is typically used in excess to drive the reaction to completion. For instance, the direct difluoromethylation of heteroarenes using the reagent Zn(SO2CF2H)2 (DFMS) often employs 2.0 equivalents of the reagent and 3.0 equivalents of an initiator like tert-butyl hydroperoxide. nih.gov Similarly, protocols using difluoromethyltriphenylphosphonium bromide ([Ph3P+CF2H]Br) may require up to 3 equivalents of both the reagent and the base. cas.cn Careful optimization of stoichiometry is necessary, as excess reagents can complicate purification and increase costs. In some copper-catalyzed systems, modifying the ligand and base allowed for a reduction in the amount of the expensive TMSCF2H reagent required. cas.cn

The table below illustrates the impact of these parameters on reaction outcomes.

| Parameter | Condition | Effect on Reaction | Example Context |

| Temperature | Low Temperature | Favors mono-substitution over di-substitution. | Radical C-H difluoromethylation. rsc.org |

| Ambient Temperature | Enabled by highly active catalysts/ligands. | Cu-catalyzed difluoromethylation with phenanthroline ligand. rsc.org | |

| Elevated Temperature | Required for less reactive substrates or reagents. | Synthesis using sodium chlorodifluoroacetate. orgsyn.org | |

| Pressure | Atmospheric | Standard for most liquid/solid-phase reactions. | Most batch difluoromethylation protocols. |

| Elevated (in Flow) | Handles gaseous reagents safely and efficiently. | Difluoromethylation using fluoroform (CHF₃) in a continuous flow system. rsc.orgrsc.org | |

| Stoichiometry | Excess Reagent (2-3 eq.) | Drives reaction to completion, improves yield. | Protocols using DFMS or [Ph₃P⁺CF₂H]Br. cas.cnnih.gov |

| Optimized Ratio | Reduces cost and byproducts. | Modified Cu-catalyzed systems requiring less TMSCF₂H. cas.cn |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. For a molecule like this compound, this involves considering the entire lifecycle of the synthesis, from starting materials to waste.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric of green chemistry, measuring how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process.

In difluoromethylation, the choice of the "-CF2H" source reagent is the primary determinant of atom economy.

High Atom Economy Reagents: Fluoroform (CHF3) is an ideal reagent from an atom economy perspective, as it is the smallest stable source of the CF2H group. Its use in generating difluorocarbene (:CF2) with a base produces minimal waste. rsc.orgrsc.org

Lower Atom Economy Reagents: Many other reagents carry large leaving groups. For example, zinc difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS) and various sulfonium (B1226848) or phosphonium (B103445) salts generate significant byproducts, leading to lower atom economy. cas.cnnih.govsci-hub.se Similarly, methods using sodium chlorodifluoroacetate (ClCF2CO2Na) generate sodium chloride and carbon dioxide, which are relatively benign but still represent wasted atomic mass. orgsyn.org

The following table provides a conceptual comparison of the atom economy for different difluoromethylating agents in the O-difluoromethylation of a generic phenol (PhOH).

| Difluoromethylating Agent | Formula | Byproducts (Conceptual) | Atom Economy (Conceptual) |

| Fluoroform | CHF₃ | H-Base⁺, F⁻ | High |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | NaCl, CO₂ | Moderate |

| (Bromodifluoromethyl)phosphonium bromide | [Ph₃P⁺CF₂H]Br⁻ | Ph₃PO, HBr | Low |

| Zinc Difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Zinc salts, SO₂ | Low |

Utilization of Sustainable Reagents and Environmentally Benign Solvents

The selection of reagents and solvents is another cornerstone of green synthetic design.

Sustainable Reagents: The ideal difluoromethylating reagent is effective, safe, inexpensive, and derived from sustainable sources.

Fluoroform (CHF3): As a large-volume byproduct of the synthesis of materials like Teflon, utilizing CHF3 turns an industrial waste product with a high global warming potential into a valuable chemical feedstock. rsc.org It is also a non-ozone-depleting substance, unlike older reagents like HCF2Cl (Freon 22). nih.govrsc.org

Difluorobromoacetic Acid & Sodium Chlorodifluoroacetate: These reagents are commercially available, inexpensive, stable solids that are easy to handle. lookchem.comorgsyn.org Their use avoids the handling of hazardous gases or highly reactive organometallics.

Environmentally Benign Solvents: There is a significant effort to replace traditional volatile organic compounds (VOCs) with greener alternatives.

Water: Several modern difluoromethylation procedures have been developed to work in water or aqueous mixtures (e.g., CH3CN/H2O). nih.govorgsyn.org Water is non-toxic, non-flammable, and inexpensive.

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can act as both solvent and catalyst in some reactions and are often recyclable. mdpi.combeilstein-journals.org

Supercritical Fluids: Supercritical CO2 is another green solvent alternative, although its application requires specialized equipment. chemistryviews.org

Dimethyl Carbonate (DMC): DMC is considered a green reagent and solvent due to its low toxicity and biodegradability. beilstein-journals.org

Waste Minimization and Byproduct Management Strategies

A holistic green synthesis approach includes robust strategies for managing waste and byproducts.

Catalyst Recycling: A key advantage of heterogeneous catalysts or catalyst systems that can be easily separated (like some ionic liquid-based systems) is the potential for recycling. This reduces the consumption of often expensive and toxic heavy metals and minimizes their release into waste streams.

One-Pot/Tandem Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") eliminates the need for intermediate workup and purification steps. This significantly reduces solvent usage and waste generation. For example, aryl boronic acids can be converted to phenols and then difluoromethylated in a one-pot sequence. nih.gov

Benign Byproducts: Choosing a synthetic route that generates non-toxic and easily disposable byproducts is a crucial strategy. The reaction of phenols with sodium chlorodifluoroacetate to form the difluoromethyl ether produces CO2 and NaCl, which are environmentally benign. orgsyn.org This contrasts with methods that might produce stoichiometric amounts of triphenylphosphine (B44618) oxide or other persistent organic pollutants.

Continuous Flow Chemistry: Flow reactors offer enhanced safety and efficiency, and by their nature, they minimize waste. Reactions can be run on a smaller scale with precise control, reducing the volume of solvent needed and simplifying the management of byproducts. rsc.org

Comparative Analysis of Diverse Synthetic Routes to this compound

Several distinct strategies exist for the synthesis of aryl difluoromethyl ethers, each with its own set of advantages and disadvantages. The optimal choice depends on factors such as scale, cost, available equipment, and green chemistry priorities. The starting material for the target compound is 3,5-dimethoxyphenol. nih.govhmdb.ca

| Synthetic Route | Reagent(s) | Catalyst/Conditions | Yield (General Phenols) | Green Chemistry Aspects | Limitations |

| Difluorocarbene via Triflate | Difluoromethyltriflate (HCF₂OTf), KOH | No catalyst needed; CH₃CN/H₂O, Room Temp | Good to Excellent nih.gov | Non-ozone-depleting reagent; Aqueous solvent system; Fast reaction times. | Reagent must be synthesized; generates triflate waste. |

| Difluorocarbene via Haloacetate | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), Cs₂CO₃ | No catalyst needed; DMF, 100-140 °C | Good to Excellent orgsyn.org | Stable, inexpensive, solid reagent; Benign byproducts (NaCl, CO₂). | Requires high temperature and polar aprotic solvent (DMF). |

| Photoredox Catalysis | Difluorobromoacetic Acid, Base | Ru or Ir photocatalyst; Visible Light, Room Temp | Good researchgate.netlookchem.com | Very mild conditions; Low catalyst loading; Uses light as a renewable energy source. | Requires photocatalysis setup; may have substrate limitations. |

| Nucleophilic Difluoromethylation | Fluoroform (CHF₃), Base (e.g., t-BuOK) | Continuous flow reactor or batch with strong base | Good to Excellent rsc.org | Excellent atom economy; utilizes a waste greenhouse gas; non-ozone-depleting. | Requires handling a gas; flow chemistry requires specialized equipment. |

| Copper-Catalyzed Cross-Coupling | TMSCF₂H, Base | CuI, Ligand (e.g., Phenanthroline) | Moderate to Excellent rsc.org | Can operate at room temperature with optimized ligand/base system. | Requires stoichiometric organosilicon reagent; potential metal contamination. |

Analysis Summary:

For Greenness and Atom Economy: The route using fluoroform (CHF3) is superior due to its high atom economy and use of a waste product. rsc.org

For Simplicity and Accessibility: The method using sodium chlorodifluoroacetate is highly practical for standard laboratory settings as it uses a stable, inexpensive solid reagent and requires no special catalyst, although it does require high temperatures. orgsyn.org

For Mild Conditions: Photoredox catalysis offers the mildest conditions (room temperature, visible light), which is ideal for complex or sensitive substrates. researchgate.netlookchem.com The method using difluoromethyltriflate is also exceptionally mild and fast. nih.gov

For Scalability: Continuous flow processes using fluoroform or other reagents are highly scalable and offer superior safety and control compared to large-scale batch reactions. rsc.org

Ultimately, the synthesis of this compound can be achieved through multiple effective pathways. The ongoing development in catalysis and process chemistry continues to push these methods toward greater efficiency, safety, and sustainability.

Economic Feasibility and Scalability Assessments

Several reagents have been developed for the introduction of the difluoromethyl group. Historically, gaseous reagents like chlorodifluoromethane (B1668795) (Freon 22) were employed. However, due to its ozone-depleting properties and handling difficulties associated with a gas, its use in large-scale production presents significant challenges, including variable yields and safety concerns. osti.gov More contemporary and scalable approaches utilize bench-stable and less hazardous reagents.

One such class of reagents is the difluorocarbene precursors, which generate the reactive difluorocarbene species in situ. Sodium chlorodifluoroacetate (ClCF₂COONa) is a prominent example, being a commercially available, bulk chemical with a relatively low environmental impact. osti.gov Its thermal decarboxylation generates difluorocarbene, which can then be trapped by a suitable nucleophile. The cost-effectiveness of this reagent, coupled with its stability, makes it an attractive option for industrial-scale synthesis. rsc.org Another notable reagent is difluoromethyltriflate (HCF₂OTf), which can be prepared on a multi-gram scale from readily available, non-ozone-depleting starting materials. americanchemistry.com

For the specific synthesis of this compound, a scalable procedure for a closely related compound, isomerically pure 4-formyl-3,5-dimethoxyphenol, has been reported, which notably avoids chromatography for purification. nih.gov This suggests that with careful process optimization, a cost-effective and scalable synthesis of the target molecule is achievable. The use of continuous flow reactors, which can offer increased safety, cost-savings, and ease of scale-up, represents a promising avenue for the industrial production of such fluorinated compounds. skyquestt.com

Below is a comparative table of common difluoromethylating agents, highlighting aspects relevant to economic feasibility and scalability.

| Reagent | Form | Availability | Key Advantages for Scalability | Key Disadvantages for Scalability |

| Chlorodifluoromethane (HCF₂Cl) | Gas | Commercially available | Low molecular weight | Ozone-depleting substance, difficult to handle on a large scale, potential for variable yields. osti.gov |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Solid | Commercially available in bulk | Bench-stable, relatively non-toxic, low environmental impact, cost-effective. osti.govrsc.org | Requires thermal conditions for decarboxylation, which may not be suitable for all substrates. |

| Difluoromethyltriflate (HCF₂OTf) | Liquid | Synthesized from available precursors | Non-ozone-depleting, can be prepared on a multi-gram scale. americanchemistry.com | Synthesis of the reagent itself adds a step to the overall process. |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Liquid | Commercially available | Versatile reagent for various difluoromethylations. | Can be more expensive than simpler reagents like ClCF₂COONa. |

| S-(Difluoromethyl)sulfonium salts | Solid | Synthesized from available precursors | Bench-stable, effective under mild conditions. | Multi-step synthesis of the reagent can impact overall cost and process mass intensity. |

Regioselectivity and Chemoselectivity Challenges and Solutions

The synthesis of this compound is fraught with challenges related to controlling the position of the incoming difluoromethyl group (regioselectivity) and preventing unwanted reactions with other functional groups in the molecule (chemoselectivity).

Regioselectivity:

The starting material, 3,5-dimethoxyphenol, possesses three activating groups on the benzene (B151609) ring: a hydroxyl group and two methoxy (B1213986) groups. All three are ortho, para-directing for electrophilic aromatic substitution. libretexts.org This presents a significant challenge in selectively functionalizing the C-4 position (para to the hydroxyl group and ortho to both methoxy groups) over the C-2 and C-6 positions (ortho to the hydroxyl group and one methoxy group).

The hydroxyl group is a very strong activating group, and its deprotonation to a phenoxide under basic conditions further enhances its directing ability to the ortho and para positions. The two methoxy groups also strongly activate the ring. The interplay of these directing effects can lead to a mixture of isomers, complicating the purification process and reducing the yield of the desired 4-substituted product.

A successful strategy to achieve high regioselectivity in a similar system, the synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol, involved the reaction of 3,5-dimethoxyphenol where the attack occurred exclusively at the position para to the hydroxyl group. mdpi.com This suggests that under specific reaction conditions, the directing effect of the hydroxyl group can dominate, favoring para-substitution. In the case of difluoromethylation via difluorocarbene, the reaction proceeds through the nucleophilic attack of the phenoxide ion on the electrophilic carbene. The steric hindrance at the C-2 and C-6 positions, flanked by the methoxy groups, could also play a role in favoring the less hindered C-4 position.

Chemoselectivity:

A primary chemoselectivity challenge is the competition between C-difluoromethylation (formation of a C-CF₂H bond on the aromatic ring) and O-difluoromethylation (formation of a -O-CF₂H ether). Phenols can be readily O-difluoromethylated in the presence of a base and a difluorocarbene source. orgsyn.org To achieve C-difluoromethylation, the reaction conditions must be carefully controlled to favor the attack of the aromatic ring on the electrophilic species rather than the phenoxide oxygen.

Furthermore, the difluoromethylation of electron-rich phenols can sometimes be challenging. Some methods that work well for electron-deficient phenols may not be as effective for substrates like 3,5-dimethoxyphenol. thieme-connect.com The high electron density of the ring can lead to over-reaction or side reactions.

Solutions to these selectivity challenges often involve a combination of factors:

Choice of Reagent: Some difluoromethylating reagents may exhibit higher selectivity for C- versus O-alkylation under specific conditions.

Reaction Conditions: Temperature, solvent, and the nature of the base can all influence the regiochemical and chemochemical outcome. For instance, in the synthesis of related compounds, the choice of solvent was found to be critical in controlling the product distribution. mdpi.com

The table below summarizes the key selectivity challenges and potential solutions in the synthesis of this compound.

| Selectivity Challenge | Description | Potential Solutions |

| Regioselectivity | Competition between substitution at C-4 versus C-2 and C-6 positions due to multiple activating groups. libretexts.org | - Optimization of reaction conditions (temperature, solvent, catalyst) to favor para-substitution. - Exploiting steric hindrance at the ortho positions. - Use of directing groups (though less ideal for efficiency). |

| Chemoselectivity (C- vs. O-alkylation) | The nucleophilic phenoxide can react to form an ether (-O-CF₂H) instead of the desired C-CF₂H bond. orgsyn.org | - Careful selection of the difluoromethylating agent and reaction conditions. - Use of a Lewis acid to potentially favor C-alkylation. - Temporary protection of the hydroxyl group. |

| Reactivity of Electron-Rich Phenol | The highly activated ring of 3,5-dimethoxyphenol can be prone to over-reaction or side reactions. thieme-connect.com | - Use of milder reaction conditions. - Precise control of stoichiometry. - Selection of a less reactive difluoromethylating agent if necessary. |

Computational and Theoretical Investigations of 4 Difluoromethyl 3,5 Dimethoxy Phenol

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of atoms that result from rotation around single bonds. These analyses help identify the most stable, low-energy conformations.

Methoxy (B1213986) Groups: The two methoxy groups are situated adjacent to the difluoromethyl group. Their rotation is hindered by steric interactions with this group and with each other. Computational studies on dimethoxybenzene derivatives show that the most stable conformations are those that minimize these steric clashes. rsc.org It is likely that the methyl portions of the methoxy groups will orient themselves away from the bulky difluoromethyl group.

Difluoromethyl Group: The difluoromethyl group also has rotational preferences. The energetic barrier to rotation around the C(aryl)-C(F₂H) bond is influenced by interactions between the C-F and C-H bonds of the substituent and the π-system and C-H bonds of the aromatic ring. researchgate.net The most stable conformer would likely position the hydrogen atom of the CF₂H group to minimize steric repulsion with the ortho methoxy groups.

The interplay of these rotations gives rise to several conformational isomers, each corresponding to a minimum on the potential energy surface.

Table 2: Estimated Rotational Energy Barriers for Substituents on a Phenolic Ring

This table provides estimated energy barriers based on data for similar functional groups on aromatic systems.

| Rotational Bond | Estimated Barrier (kcal/mol) | Influencing Factors |

| Aryl-OCH₃ | 2 - 5 | Steric hindrance with adjacent methoxy and difluoromethyl groups. rsc.org |

| Aryl-CF₂H | 1 - 3 | Steric hindrance with ortho-methoxy groups, electronic interactions. researchgate.net |

| O-CH₃ | ~1 | Generally low barrier, but can be influenced by overall molecular conformation. nih.gov |

The potential energy surface (PES) is a multidimensional mathematical landscape that describes the energy of a molecule as a function of its geometry. libretexts.org For a molecule with multiple rotatable bonds like 4-(Difluoromethyl)-3,5-dimethoxy-phenol, the PES can be complex. acs.org

Local Minima: These points on the PES correspond to stable, but not the most stable, conformations (conformational isomers). libretexts.org The molecule can exist in these states, but they are higher in energy than the global minimum. Transitions between these minima require surmounting the rotational energy barriers discussed previously.

Global Minimum: This is the point of lowest energy on the entire PES, representing the most stable and, therefore, the most populated conformation of the molecule at thermal equilibrium. libretexts.org Identifying this global minimum is a primary goal of conformational analysis.

Computational methods, such as density functional theory (DFT), are used to systematically explore the PES. researchgate.net By calculating the energy for various orientations of the methoxy and difluoromethyl groups, a map of the potential energy landscape can be constructed. This allows for the precise identification of the geometries corresponding to the global and local energy minima, providing a detailed picture of the molecule's preferred three-dimensional structure. The global minimum conformation for this compound would be the one that optimally balances all the steric and electronic interactions between its functional groups.

Molecular Dynamics Simulations to Predict Solution-Phase Behavior

Molecular dynamics (MD) simulations are powerful tools to predict how a molecule will behave in a solution, providing insights into its movement, how it is solvated, and its interactions with solvent molecules.

The solvation dynamics of this compound are expected to be influenced by its key structural features: a phenolic hydroxyl group, two methoxy groups, and a difluoromethyl group. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the methoxy groups are primarily hydrogen bond acceptors. The difluoromethyl group, due to the high electronegativity of fluorine, will introduce a localized dipole moment and is considered a weak hydrogen bond acceptor.

MD simulations on similar molecules, such as phenol (B47542) and its derivatives, have shown that the solvation shell composition is highly dependent on the solvent system. nih.gov In binary mixtures of water and a less polar solvent like ethanol (B145695) or acetonitrile, phenols are often preferentially solvated by the less polar co-solvent. nih.gov For this compound in a water-ethanol mixture, it is anticipated that ethanol molecules would be more prevalent in the immediate vicinity of the aromatic ring and the difluoromethyl group, while water molecules would strongly interact with the phenolic hydroxyl group.

The dynamics of the solvation shell, which is the rate at which solvent molecules exchange, would also vary. Water molecules hydrogen-bonded to the hydroxyl group would exhibit slower exchange rates compared to the more transient interactions with the methoxy and difluoromethyl groups. Studies on fluorinated phenols suggest that the C-F bond, while polar, interacts more weakly with the environment than a hydroxyl group. rsc.org

Table 1: Predicted Solvation Characteristics of this compound in Different Solvents

| Solvent | Primary Interaction Sites | Expected Dominant Solvent in Solvation Shell |

| Water | Phenolic -OH, Methoxy -O- | Water |

| Ethanol | Aromatic ring, Difluoromethyl group | Ethanol |

| Acetonitrile | Aromatic ring, Difluoromethyl group | Acetonitrile |

| Dimethyl Sulfoxide (DMSO) | Phenolic -OH | DMSO |

This table is predictive and based on the behavior of analogous compounds.

The intermolecular interactions of this compound are predicted to be a combination of hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. The phenolic hydroxyl group is the primary site for forming strong hydrogen bonds. Quantum-chemical studies on methoxyphenols have detailed the nature of these interactions. acs.org

In a protic solvent like water or methanol (B129727), the phenolic hydroxyl will participate in a network of hydrogen bonds. The oxygen atoms of the two methoxy groups will also act as hydrogen bond acceptors. Computational studies on anisole (B1667542) (methoxybenzene) have shown that C-H---O interactions also contribute to the stability of its structures. researchgate.net For this compound, similar C-H---O interactions involving the methoxy groups and the aromatic ring are expected.

In Silico Prediction of Interaction with Biological Macromolecules

In silico methods are crucial for predicting how a small molecule might interact with biological targets like enzymes, which is a key step in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. frontiersin.org For this compound, docking simulations would likely target enzymes where phenolic compounds are known to be active, such as cyclooxygenases (COX), lipoxygenases (LOX), or various protein kinases.

In a hypothetical docking study with a protein kinase, the phenolic hydroxyl group would be a key pharmacophore, potentially forming a hydrogen bond with a backbone carbonyl or a specific amino acid side chain in the ATP-binding site. The dimethoxy-substituted phenyl ring would likely fit into a hydrophobic pocket. The difluoromethyl group, with its size and electronic properties, could either provide additional favorable interactions within a specific sub-pocket or introduce steric hindrance, depending on the topology of the active site.

Docking studies on other phenolic compounds have demonstrated their ability to bind to various enzyme active sites. ufms.brnih.govmdpi.comnih.gov For example, phenolic compounds have been successfully docked into the active sites of phospholipase A2 and human pancreatic α-amylase. ufms.brnih.gov

Table 2: Hypothetical Docking Interactions of this compound with a Model Kinase Active Site (PDB: 1KPM)

| Interacting Residue (Hypothetical) | Interaction Type | Moiety of this compound Involved |

| Asp123 (Backbone C=O) | Hydrogen Bond | Phenolic -OH |

| Leu45 (Side Chain) | Hydrophobic | Phenyl Ring |

| Val78 (Side Chain) | Hydrophobic | Methoxy Group |

| Phe99 (Side Chain) | π-π Stacking | Phenyl Ring |

| Thr50 (Side Chain) | Weak H-Bond/Polar | Difluoromethyl Group |

This table presents a hypothetical scenario for illustrative purposes. PDB ID 1KPM corresponds to Phospholipase A2. ufms.br

Following docking, binding energy estimations are calculated to quantify the strength of the interaction. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used. The binding energy of this compound would be the sum of various energetic contributions, including van der Waals, electrostatic, and solvation energies. The phenolic hydroxyl group's hydrogen bond would contribute significantly to a favorable binding energy. The hydrophobic interactions of the substituted ring would also be a major contributor. The contribution of the difluoromethyl group would depend on the specific electrostatic and steric environment of the binding pocket.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom, providing a measure of how efficiently a molecule binds to its target. wikipedia.org It is calculated as the binding energy divided by the number of heavy (non-hydrogen) atoms. For a small molecule like this compound, a higher LE would suggest it is a more promising starting point for drug development. Other metrics like lipophilic ligand efficiency (LLE) also provide valuable insights. wikipedia.org

Table 3: Predicted Binding Energy and Ligand Efficiency Metrics for this compound with a Hypothetical Target

| Parameter | Predicted Value Range | Significance |

| Binding Energy (kcal/mol) | -7 to -10 | Strength of interaction |

| Ligand Efficiency (LE) | 0.3 to 0.5 | Binding efficiency per atom |

| Lipophilic Ligand Efficiency (LLE) | 3 to 5 | Efficiency relative to lipophilicity |

These values are estimations based on typical ranges for similar phenolic compounds found in computational studies. researchgate.nettaylorandfrancis.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. frontiersin.orgnih.govyoutube.com For this compound, a pharmacophore model would likely include a hydrogen bond donor (the phenolic -OH), two hydrogen bond acceptors (the methoxy oxygens), and a hydrophobic aromatic feature. The difluoromethyl group might be defined as a hydrophobic feature or a weak hydrogen bond acceptor.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules with a similar arrangement of features that might also be active. nih.govnih.gov This is a powerful approach in the early stages of drug discovery to enrich the number of potential hits from a large chemical space. Libraries of natural phenols and other compounds are available for such screening purposes. medchemexpress.comselleckchem.com

Theoretical Insights into Reaction Mechanisms Involving this compound

Computational and theoretical chemistry provide powerful tools to predict and understand the chemical behavior of molecules. In the absence of extensive experimental data for this compound, theoretical investigations offer valuable insights into its reactivity and potential transformations. This section explores the predicted acidity of its phenolic hydroxyl group, the reactivity of its unique difluoromethyl moiety, and the anticipated patterns of electrophilic aromatic substitution on the phenol ring.

Prediction of Acidity (pKa) and Basicity for the Phenolic Hydroxyl Group

The parent phenol molecule has a pKa of approximately 9.99 in an aqueous solution. nih.gov Substituents on the aromatic ring can significantly alter this value. Electron-donating groups generally increase the pKa (decrease acidity) by destabilizing the resulting phenoxide anion, while electron-withdrawing groups decrease the pKa (increase acidity) by stabilizing the negative charge of the phenoxide ion.

In this compound, we have three key substituents to consider: two methoxy (-OCH3) groups and one difluoromethyl (-CF2H) group.

Methoxy Groups (-OCH3): The two methoxy groups at the meta positions relative to the hydroxyl group exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). However, from the meta position, the resonance effect is significantly diminished. Therefore, the primary influence of the meta-methoxy groups is weakly electron-withdrawing, which would be expected to slightly decrease the pKa compared to phenol.

Difluoromethyl Group (-CF2H): The difluoromethyl group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. lkouniv.ac.in This potent inductive effect (-I) will significantly stabilize the negative charge on the phenoxide oxygen, thereby increasing the acidity and lowering the pKa. The -CF2H group is considered a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. scienceopen.com

Considering these effects, the strong electron-withdrawing nature of the para-difluoromethyl group is expected to be the dominant factor in determining the pKa of the phenolic hydroxyl group. This will likely lead to a pKa value significantly lower than that of phenol, and also lower than that of 3,5-dimethoxyphenol (B141022) itself.

Computational methods, such as those employing Density Functional Theory (DFT) with a suitable basis set and solvation model, have proven effective in predicting the pKa of substituted phenols with a high degree of accuracy, often with a mean absolute error of less than 0.4 pKa units. scispace.commdpi.comnih.gov Advanced protocols may involve the use of explicit water molecules in the computational model to better simulate the aqueous environment. mdpi.comnih.govresearchgate.net

Table 1: Predicted Substituent Effects on the pKa of the Phenolic Hydroxyl Group

| Substituent | Position | Electronic Effect | Predicted Impact on pKa |

|---|---|---|---|

| 3,5-dimethoxy | meta | Weakly electron-withdrawing (inductive) | Slight decrease |

Reactivity of the Difluoromethyl Group in Nucleophilic and Electrophilic Contexts

The difluoromethyl group (-CF2H) is a unique functional group that can exhibit diverse reactivity depending on the reaction conditions and the nature of the attacking species.

Nucleophilic Reactivity: The C-H bond in the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms. acs.org This allows for deprotonation by a strong base to form a difluoromethyl anion (Ar-CF2-). This nucleophilic species can then react with various electrophiles. acs.org The presence of two electron-donating methoxy groups on the aromatic ring of this compound would increase the electron density on the ring and, to a lesser extent, on the difluoromethyl carbon, potentially making deprotonation slightly more challenging compared to a less electron-rich system. However, upon formation, the resulting anion would be a potent nucleophile.

Electrophilic Reactivity: The difluoromethyl radical (•CF2H) is generally considered to be nucleophilic in character. nih.gov However, its reactivity can be tuned. When attached to an electron-withdrawing group, the resulting radical can exhibit electrophilic properties. nih.gov In the context of this compound, the difluoromethyl group itself is attached to an electron-rich aromatic ring, which would enhance the nucleophilic character of a radical formed at this position.

It is also important to consider that the difluoromethyl group can act as a masked nucleophile. acs.org The combination of a Brønsted superbase and a weak Lewis acid can facilitate the deprotonation of Ar-CF2H compounds, generating reactive Ar-CF2- synthons that can engage with a wide range of electrophiles. acs.org

Table 2: Theoretical Reactivity of the Difluoromethyl Group

| Reaction Type | Description | Influencing Factors for this compound |

|---|---|---|

| Nucleophilic Attack | Deprotonation to form Ar-CF2- followed by reaction with an electrophile. | The electron-donating methoxy groups may slightly hinder deprotonation but enhance the nucleophilicity of the resulting anion. |

| Radical Reactions | Formation of a •CF2H radical. | The electron-rich phenol ring would favor a nucleophilic character for the difluoromethyl radical. |

| Electrophilic Character | The carbon atom of the -CF2H group is electron-deficient and could potentially be a site for nucleophilic attack under certain conditions, though this is less common. | The primary reactivity is dominated by the acidic C-H bond. |

Theoretical Studies on Electrophilic Aromatic Substitution Patterns on the Phenol Ring

Electrophilic aromatic substitution is a fundamental reaction class for phenols. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. In this compound, the directing effects of the hydroxyl, methoxy, and difluoromethyl groups must be considered.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho-, para-directing substituent. ucalgary.camlsu.ac.in This is due to its strong +M (resonance) effect, which donates electron density to the ring, stabilizing the arenium ion intermediate in ortho and para attacks.

Methoxy Groups (-OCH3): Similar to the hydroxyl group, the methoxy groups are also activating and ortho-, para-directing due to their +M effect.

Difluoromethyl Group (-CF2H): The difluoromethyl group is a deactivating, meta-directing substituent due to its strong -I (inductive) effect. lkouniv.ac.in

In this compound, the hydroxyl group is the most powerful activating group. The two available positions for electrophilic attack are ortho to the hydroxyl group (positions 2 and 6). These positions are also meta to the deactivating difluoromethyl group. The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the 2 and 6 positions.

Therefore, theoretical considerations suggest that electrophilic aromatic substitution on this compound will occur predominantly at the positions ortho to the hydroxyl group.

Table 3: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | 1 | Strongly Activating | ortho, para |

| -OCH3 | 3, 5 | Activating | ortho, para |

| -CF2H | 4 | Deactivating | meta |

No Information Available on the In Vitro Biological Activity of this compound

Following a comprehensive search of available scientific literature, no data or research findings were identified for the chemical compound This compound . Consequently, it is not possible to provide an article on its "In Vitro Biological Activity and Mechanistic Elucidation" as per the requested detailed outline.

The investigation for information encompassed searches for studies related to:

Molecular Targets and Pathways: No publications were found detailing in vitro enzyme inhibition kinetics, receptor binding assays, or the modulation of signal transduction pathways by this compound.

Cellular Assays and Phenotypic Screening: There is no available research on the effects of this specific compound on the cell viability and proliferation of non-human cell lines. Furthermore, no studies were located that investigated its impact on cellular processes such as autophagy, apoptosis, mitochondrial function, or oxidative stress in in vitro models.

The search did yield information on structurally related but distinct compounds, such as 7-Difluoromethyl-5,4′-dimethoxygenistein (DFMG) and other derivatives of dimethoxyphenol. For instance, research on DFMG has explored its anti-angiogenic effects and its influence on the TLR4/NF-κB signaling pathway in specific cancer cell lines. nih.gov However, these findings are not applicable to this compound, as small structural differences in chemical compounds can lead to vastly different biological activities.

Due to the complete absence of scientific data for the specified compound, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible. The strict adherence to the provided outline, which requires detailed research findings, cannot be met without any primary or secondary sources to draw upon.

Therefore, no content can be generated for any of the sections or subsections of the requested article outline.

In Vitro Biological Activity and Mechanistic Elucidation of 4 Difluoromethyl 3,5 Dimethoxy Phenol

Cellular Assays and Phenotypic Screening in Model Systems (In Vitro)

Gene Expression Profiling and Proteomic Analysis in Cultured Cells Exposed to 4-(Difluoromethyl)-3,5-dimethoxy-phenol

Currently, there is a notable absence of publicly available scientific literature detailing the gene expression profiling and proteomic analysis of cultured cells upon exposure to this compound. While studies on structurally related compounds, such as other dimethoxyphenol derivatives, have been conducted, the specific impact of the difluoromethyl group at the 4-position of the 3,5-dimethoxyphenol (B141022) scaffold on cellular gene and protein expression remains an uninvestigated area.

Future research in this domain would be invaluable for elucidating the compound's mechanism of action. Gene expression studies, utilizing techniques like RNA sequencing or microarray analysis, could reveal which cellular pathways are modulated by this compound. Similarly, proteomic analyses, using methods such as mass spectrometry, would identify changes in protein abundance and post-translational modifications, offering a more direct insight into the functional consequences of compound exposure.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Comprehensive structure-activity relationship (SAR) studies specifically focused on analogues of this compound are not extensively documented in the current body of scientific research. However, principles derived from studies on related phenolic and fluorinated compounds can provide a hypothetical framework for understanding the potential contributions of its key structural features.

Influence of Phenolic Hydroxyl Group Modifications on In Vitro Activity

The phenolic hydroxyl group is a critical determinant of the biological activity of many phenolic compounds, often participating in hydrogen bonding with biological targets. nih.gov Modification of this group in this compound would likely have a profound impact on its in vitro activity.

| Modification | Predicted Impact on Activity | Rationale |

| Etherification (e.g., O-methylation) | Probable decrease | Masking the hydrogen bond donating ability of the hydroxyl group. |

| Esterification | Potential prodrug formation | May alter cell permeability and be cleaved by intracellular esterases to release the active phenol (B47542). |

| Replacement with a thiol | Altered electronic and binding properties | May lead to different target interactions and redox properties. |

Impact of Difluoromethyl Group Alterations on Molecular and Cellular Interactions

The difluoromethyl (CF2H) group is a unique substituent that can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. nih.govresearchgate.net Altering this group would be a key strategy in any SAR study.

| Modification | Predicted Impact on Activity | Rationale |

| Replacement with a methyl group (CH3) | Altered lipophilicity and steric profile | Would decrease acidity and hydrogen bond donating capacity. |

| Replacement with a trifluoromethyl group (CF3) | Increased lipophilicity and metabolic stability | Would eliminate the hydrogen bond donating ability of the CF2H group. |

| Replacement with a hydroxymethyl group (CH2OH) | Increased hydrophilicity | Would introduce an additional hydrogen bonding site. |

Role of Methoxy (B1213986) Substituents in Modulating In Vitro Biological Responses

| Modification | Predicted Impact on Activity | Rationale |

| Demethylation to hydroxyl groups | Increased hydrogen bonding potential | Would likely alter target specificity and antioxidant activity. |

| Replacement with ethoxy groups | Increased lipophilicity and steric hindrance | May enhance or decrease binding affinity depending on the target's active site topology. |

| Shifting the position of methoxy groups | Altered electronic distribution and conformation | Would likely lead to significant changes in biological activity. |

Mechanistic Investigations at the Molecular and Subcellular Levels

Detailed mechanistic studies to identify the specific molecular targets and binding sites of this compound have not yet been reported in the scientific literature. Such investigations are crucial for a comprehensive understanding of its biological effects.

Identification of Binding Sites through Mutagenesis and Chemical Probe Studies (in enzyme/receptor systems)

In the absence of direct studies on this compound, we can look to methodologies applied to other phenolic compounds. For instance, in studies of other bioactive phenols, site-directed mutagenesis of putative enzyme or receptor targets has been used to identify key amino acid residues involved in binding. nih.gov The introduction of mutations in a suspected binding pocket can lead to a loss of activity for the compound, thereby implicating those residues in the interaction.

Furthermore, the development of chemical probes based on the this compound scaffold would be a powerful tool. These probes, which could be tagged with biotin (B1667282) or a fluorescent reporter, would allow for affinity-based pulldown experiments from cell lysates. Subsequent identification of the bound proteins by mass spectrometry could reveal the direct molecular targets of the compound.

No Information Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings or data pertaining to the in vitro biological activity of the chemical compound This compound could be located.

Consequently, it is not possible to generate the requested article with the specified outline and content requirements. The instructions to focus solely on this compound and to include detailed research findings, data tables, and specific mechanistic studies cannot be fulfilled due to the absence of published research on this particular molecule.

The performed searches included targeted queries for:

In vitro biological activity

Covalent and non-covalent interactions with biological targets

Time-course and dose-response studies in controlled in vitro systems

Comparative in vitro studies with related compounds

These searches did not yield any relevant results for "this compound," indicating that this compound may not have been synthesized or, if it has, its biological properties have not been reported in the accessible scientific domain. Therefore, the requested sections on its mechanistic elucidation and comparative studies cannot be addressed.

Applications and Derivatives of 4 Difluoromethyl 3,5 Dimethoxy Phenol in Chemical Research

4-(Difluoromethyl)-3,5-dimethoxy-phenol as a Strategic Building Block in Complex Molecule Synthesis

The inherent structural features of this compound make it a valuable precursor in the construction of elaborate molecular architectures. The difluoromethyl group acts as a bioisostere for hydroxyl or thiol groups, while the phenolic hydroxyl and the aromatic ring provide multiple sites for chemical modification.

Role in the Synthesis of Fluorinated Natural Product Analogues and Bioactive Scaffolds

The introduction of a difluoromethyl group can significantly enhance the metabolic stability and binding affinity of bioactive compounds. While direct examples of the use of this compound in the synthesis of fluorinated natural product analogues are not extensively documented in publicly available research, the principles of medicinal chemistry suggest its potential. The difluoromethyl group can serve as a metabolically stable mimic of a hydroxyl group, a common moiety in natural products. This substitution can lead to analogues with improved pharmacokinetic profiles. The synthesis of such analogues would typically involve the etherification or esterification of the phenolic hydroxyl group of this compound with a suitable fragment of a natural product or a bioactive scaffold.

A study on diversity-oriented synthesis has yielded a new drug lead for the treatment of Chagas disease, where various analogues were synthesized and evaluated. Although not using the exact target compound, this research highlights the importance of systematically modifying scaffolds to discover potent bioactive agents nih.gov. The exploration of fluorinated building blocks is a key strategy in this field .

Integration into Novel Heterocyclic Systems and Fused Ring Structures

The phenolic ring and the reactive hydroxyl group of this compound provide a gateway for the construction of various heterocyclic and fused ring systems. These structural motifs are prevalent in pharmaceuticals and agrochemicals. For instance, the phenolic hydroxyl can participate in condensation reactions with dicarbonyl compounds or their equivalents to form oxygen-containing heterocycles. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, followed by cyclization to yield fused ring systems.

While specific examples utilizing this compound are not readily found, research on the synthesis of fused-ring systems from other phenolic precursors provides a conceptual framework. For example, ortho-quinone methide intermediates, which can be generated from phenols, undergo inverse electron-demand Diels-Alder reactions to form fused-ring flavonoid systems google.com. The electron-withdrawing nature of the difluoromethyl group in the target compound could influence the reactivity and regioselectivity of such transformations.

Utilization in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large and structurally diverse small molecule libraries for high-throughput screening nih.govnih.govgoogle.comamazonaws.com. The phenolic nature of this compound makes it a potential candidate for inclusion in MCRs that utilize phenols as one of the components. For example, in the Ugi four-component reaction, a phenol (B47542) can be used as the acidic component nih.gov.

The application of DOS has led to the discovery of novel compounds with significant biological activity, such as a potent trypanocidal agent identified from a library of complex molecules nih.gov. While this study did not specifically use this compound, it underscores the power of DOS in generating novel drug leads. The incorporation of unique building blocks like the title compound into DOS workflows could lead to the discovery of novel bioactive scaffolds.

Material Science Applications of this compound Derivatives

The introduction of fluorine can impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. Derivatives of this compound hold potential for applications in material science.

Incorporation into Functional Polymers, Monomers, and Resins

Phenolic compounds are well-known precursors for the synthesis of polymers and resins. A closely related compound, 4-formyl-3,5-dimethoxyphenol, serves as a key intermediate in the preparation of the BAL (backbone amide linker) family of acid-labile linkers and resins used in solid-phase synthesis nih.gov. These resins have been instrumental in the combinatorial synthesis of peptides and small-molecule libraries.

Following a similar synthetic logic, this compound could be incorporated into polymer backbones or used to functionalize resins. The phenolic hydroxyl group can be used for polymerization reactions, such as condensation with formaldehyde (B43269) to produce phenolic resins, or for grafting onto existing polymer chains. The difluoromethyl group would be expected to enhance the thermal and chemical stability of the resulting polymers.

Table 1: Potential Polymer Applications of this compound Derivatives

| Polymer Type | Potential Synthetic Route | Anticipated Properties |

| Phenolic Resins | Condensation with formaldehyde | Enhanced thermal stability, chemical resistance |

| Polyesters | Esterification with dicarboxylic acids | Modified solubility, potential for liquid crystallinity |

| Polyethers | Williamson ether synthesis with dihaloalkanes | Increased flexibility, altered dielectric properties |

| Functionalized Polystyrene | Attachment to chloromethylated polystyrene | Solid support for chemical synthesis with unique properties |

Development of Fluorescent Probes, Molecular Switches, and Optoelectronic Materials

The electronic properties of the aromatic ring in this compound, influenced by the methoxy (B1213986) and difluoromethyl substituents, make its derivatives interesting candidates for optoelectronic applications. The development of organic materials for electronics and photonics is a rapidly growing field mdpi.com.

Derivatives of this phenol could be used to synthesize fluorescent probes. For example, coupling the phenol with a suitable fluorophore could lead to probes where the binding of an analyte to the phenolic part modulates the fluorescence output nih.gov. The synthesis of triphenylamine (B166846) derivatives with different acceptor moieties has been shown to yield dyes with interesting electronic and optoelectronic properties for use in dye-sensitized solar cells . The incorporation of the 4-(difluoromethyl)-3,5-dimethoxyphenyl moiety into such systems could fine-tune their properties.

Furthermore, the investigation of aggregation-induced emission in polyazines derived from vanillin, a related phenolic aldehyde, suggests that polymers derived from this compound could also exhibit interesting photophysical properties nih.gov. The design of materials for thermally activated delayed fluorescence (TADF) is another area where such fluorinated building blocks could be of interest nih.gov.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Design Principle | Potential Advantage |

| Fluorescent Probes | Conjugation to a fluorophore; analyte binding at the phenol modulates fluorescence | High sensitivity and selectivity due to the unique electronic environment |

| Dye-Sensitized Solar Cells | Incorporation as a donor or acceptor moiety in an organic dye | Tunable HOMO/LUMO levels for efficient charge separation |

| Organic Light-Emitting Diodes (OLEDs) | Use as a building block for emissive or charge-transport materials | Enhanced stability and tunable emission color |

| Molecular Switches | Synthesis of derivatives that undergo reversible isomerization upon external stimuli | Control over optical or electronic properties |

Application in Surface Modification and Coating Technologies for Enhanced Properties

Phenols and their derivatives are precursors to phenolic resins (e.g., phenol-formaldehyde resins) and can be incorporated into polycarbonates and epoxies, which are widely used for protective coatings. The reactivity of the hydroxyl group and the aromatic ring allows for polymerization and cross-linking, creating durable, thermostable, and chemically resistant materials. Furthermore, naturally occurring phenols are being explored for creating bio-based polymers and functional materials.

The presence of the difluoromethyl group on the this compound ring would be expected to impart unique properties to any subsequent polymer or surface coating. The highly electronegative fluorine atoms can significantly alter surface energy, leading to properties such as hydrophobicity and oleophobicity (lipophobicity). Fluorinated polymers are well-known for their low friction coefficients, non-stick characteristics, and high thermal and chemical stability. Therefore, incorporating the this compound moiety into a polymer backbone or as a surface-grafting agent could potentially enhance these properties in the resulting material.

Table 1: Related Phenolic Compounds in Polymer and Materials Science

| Compound Name | Application/Relevance |

|---|---|

| 3,5-Dimethoxyphenol (B141022) | A foundational precursor in organic synthesis, including the creation of more complex molecules for materials science. nih.gov |

| 4-Formyl-3,5-dimethoxyphenol | A key intermediate for preparing linkers and resins used in solid-phase synthesis, a technique for building polymers. nih.gov |

| General Phenolic Compounds | Used in the synthesis of polymers for thermostable or thermosetting applications. epa.gov |

Catalytic Applications of this compound and Its Complexes

While the difluoromethyl group is of high interest in medicinal and materials chemistry, there is no specific literature describing the use of this compound itself as a ligand for catalysis or as an organocatalyst. The discussion must therefore be based on the general roles of phenols as ligands and the emerging field of organofluorine chemistry.

Phenols and their corresponding phenolates are classic ligands in coordination chemistry and can bind to a wide range of transition metals. The oxygen atom of the hydroxyl group can act as a hard donor, and the aromatic ring can be modified to create multidentate ligands (e.g., salen-type ligands) that stabilize metal centers in various oxidation states. These complexes are used in numerous catalytic transformations.

In the context of this compound, the phenol oxygen could coordinate to a metal center. The electron-withdrawing nature of the difluoromethyl group would be expected to decrease the electron-donating ability of the phenol compared to its non-fluorinated analogue, 3,5-dimethoxy-4-methylphenol. This electronic modulation could, in turn, influence the reactivity and selectivity of the metal catalyst. Research has shown that modifying the electronic properties of ligands is a key strategy for tuning catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand with specific electronic and steric properties is crucial for reaction success. sigmaaldrich.comhmdb.ca

While many studies focus on methods to catalytically introduce a difluoromethyl group onto a molecule, the reverse role—using a difluoromethylated molecule as a ligand—is underexplored. sigmaaldrich.com The development of ligands based on the this compound scaffold remains a hypothetical but potentially fruitful area for future research.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Phenols can act as hydrogen-bond donors, a key interaction in many organocatalytic systems. The acidity of the phenolic proton can be tuned by the substituents on the aromatic ring. The strong electron-withdrawing effect of the -CHF₂ group would increase the acidity of the phenolic proton in this compound compared to non-fluorinated analogues. This enhanced acidity could make it a more effective hydrogen-bond donor in certain catalytic cycles.

Furthermore, the difluoromethyl group itself has been investigated for its unique interactions. It has been proposed as a lipophilic hydrogen bond donor, a property that could be harnessed in catalyst design. While there are reports of organocatalytic methods to synthesize difluoromethylated compounds, the use of a molecule like this compound as the catalyst itself has not been documented. Its potential to act as a weak Brønsted acid or a co-catalyst in transformations that benefit from proton transfer or hydrogen bonding is plausible but requires experimental validation.

Application as a Reference Standard and Analytical Marker in Chemical Analysis

There are no published methods that specifically name this compound as a reference standard or analytical marker. However, the analysis of organofluorine compounds is a critical area, particularly in environmental science and pharmaceutical development, and requires robust analytical methods and well-characterized standards.

For a compound to be used as a reference standard, it must be stable, pure, and well-characterized. Commercially available this compound could theoretically serve this purpose for the quantification of itself or structurally similar fluorinated phenols. In chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a calibration curve is generated by running a series of solutions of the reference standard at known concentrations to establish the relationship between concentration and detector response.

The analysis of phenols by GC often requires derivatization to improve volatility and peak shape. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful quantitative tool due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which allows for clear differentiation of fluorine environments. A study tracking fluorinated phenols used ¹⁹F-NMR in combination with chromatography and mass spectrometry for quantification, highlighting the analytical approaches that would be relevant for this compound.

Table 2: Analytical Techniques for Related Phenolic and Organofluorine Compounds

| Analytical Technique | Compound/Class Analyzed | Purpose |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | 3,5-Dimethoxyphenol | Determination in biological specimens as a marker for Taxus poisoning. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Alkaloids and diterpenoids | 3,5-Dimethoxyphenol was used in the development of a new analytical LC-MS method. |

| ¹⁹F-NMR Spectroscopy | Fluorinated Phenols | Used to detect, quantify, and track the transformation of various fluorinated phenols in aqueous solutions. |

Method validation is essential to ensure that an analytical procedure is accurate, precise, and reliable. This process often involves the use of surrogate compounds or internal standards, which are added to a sample in a known amount before processing. In the analysis of phenols, deuterated or halogenated phenols (e.g., fluorinated or brominated) are recommended as surrogates because they behave similarly to the target analytes but can be distinguished by the detector.

Given this precedent, this compound could potentially be used as a surrogate or internal standard in methods for analyzing other phenolic compounds, provided it is not itself a target analyte. Its unique mass and fluorine signal would allow for clear identification via mass spectrometry and ¹⁹F-NMR. However, for it to be established as a certified reference material for validating analytical methods, it would need to undergo rigorous purity assessment and characterization according to international standards, a status that is not indicated in the current literature.

Derivatization Strategies for Enhanced Functionality and Tunable Properties

The strategic modification of the this compound scaffold is pivotal for tailoring its physicochemical properties and biological activity. The molecule presents two primary sites for derivatization: the reactive phenolic hydroxyl group and the unique difluoromethyl group. These sites allow for a wide range of chemical transformations to enhance functionality, modulate polarity and reactivity, and construct complex molecular architectures such as linkers, bioconjugates, and prodrugs.

Esterification, Etherification, and Amidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives through esterification, etherification, and, more indirectly, amidation. These reactions are fundamental in medicinal chemistry for creating prodrugs, altering solubility, and improving pharmacokinetic profiles.

Esterification: The conversion of the phenolic hydroxyl to an ester is a common strategy. This can be achieved through reaction with various acylating agents. For instance, treatment with carboxylic acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding phenyl esters. Alternatively, coupling with carboxylic acids can be facilitated by dehydrating agents. A notable method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which efficiently facilitates the esterification of carboxylic acids with alcohols and phenols. researchgate.net

Etherification: The synthesis of ether derivatives from the phenolic group can significantly impact the molecule's lipophilicity and metabolic stability. Standard Williamson ether synthesis conditions, involving deprotonation of the phenol with a base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl halide, are applicable. A particularly relevant approach for creating prodrugs is the synthesis of alkyloxycarbonyloxymethyl (AOCOM) ethers. nih.gov This involves reacting the phenol with a chloromethyl carbonate derivative to mask the polar hydroxyl group, a strategy known to enhance membrane permeability. nih.gov Furthermore, specialized reagents like difluoromethyltriflate (HCF2OTf) can be used for the difluoromethylation of phenols to form aryl difluoromethyl ethers, a reaction that proceeds rapidly at room temperature and tolerates a wide range of functional groups. nih.gov